5-Hydrazinyl-1-methyl-1H-indazole
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Overview
Description
5-Hydrazinyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the hydrazinyl group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, which leads to the formation of indazole derivatives . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the cyclization process . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through optimized synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, solvent-free and catalyst-free methods have been explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1-methyl-1H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted indazole derivatives.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, hydrazine derivatives, and oxides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Hydrazinyl-1-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Medicine: This compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
5-Nitro-1-methyl-1H-indazole: Contains a nitro group instead of a hydrazinyl group, leading to different biological activities.
5-Amino-1-methyl-1H-indazole: The amino group provides different reactivity and biological properties compared to the hydrazinyl group.
Uniqueness
5-Hydrazinyl-1-methyl-1H-indazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1-methylindazol-5-yl)hydrazine |
InChI |
InChI=1S/C8H10N4/c1-12-8-3-2-7(11-9)4-6(8)5-10-12/h2-5,11H,9H2,1H3 |
InChI Key |
GKSSUGCMIRDDCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NN)C=N1 |
Origin of Product |
United States |
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